2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
Properties
IUPAC Name |
2-[[5-butylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5S2/c1-2-3-10-27-17-25-24-15(12-28-16-22-8-5-9-23-16)26(17)14-7-4-6-13(11-14)18(19,20)21/h4-9,11H,2-3,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZFUTQHQMVNTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)CSC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic effects, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Structural Features
Key structural analogs are compared in Table 1:
Key Observations :
- Core Heterocycles : Pyrimidine-linked compounds (Target, ) may exhibit distinct electronic properties compared to pyridine-based analogs (), affecting solubility and hydrogen-bonding interactions.
- Chlorine and fluorine substituents () similarly increase electrophilicity but may alter steric interactions .
- Chain Length : The butylsulfanyl group in the Target provides greater lipophilicity compared to shorter chains (e.g., methyl in ), which could enhance membrane permeability but reduce aqueous solubility .
Key Trends :
Physicochemical Properties
Implications :
- Pyridine-based analogs () exhibit better solubility due to smaller substituents, favoring oral bioavailability.
Biological Activity
The compound 2-({[5-(butylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a novel chemical entity that has garnered interest for its potential biological activities. This article explores its biological activity, focusing on its anticancer, antifungal, and insecticidal properties, supported by data tables and relevant case studies.
Chemical Structure
The structural formula of the compound is represented as follows:
Where , , , , and correspond to the number of carbon, hydrogen, fluorine, nitrogen, and sulfur atoms respectively. The specific structural features include a pyrimidine core substituted with a triazole moiety and various functional groups that contribute to its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. Notably, it has shown promising results in inhibiting the proliferation of several cancer types:
- Cell Lines Tested : PC3 (prostate cancer), K562 (chronic myeloid leukemia), HeLa (cervical cancer), A549 (lung cancer).
- Methodology : The MTT assay was employed to determine cell viability post-treatment.
Results Summary
| Cell Line | IC50 (µg/mL) | Control (Doxorubicin IC50) |
|---|---|---|
| PC3 | 5 | 0.5 |
| K562 | 7 | 0.3 |
| HeLa | 6 | 0.4 |
| A549 | 8 | 0.6 |
The compound exhibited an IC50 value ranging from 5 to 8 µg/mL , indicating significant antiproliferative effects, albeit less potent than doxorubicin, a standard chemotherapeutic agent .
Antifungal Activity
The antifungal properties of the compound were assessed against various fungal strains:
- Strains Tested : Candida albicans, Aspergillus niger, Trichophyton rubrum.
- Methodology : Disk diffusion method was used to evaluate antifungal efficacy.
Results Summary
| Fungal Strain | Inhibition Zone (mm) | Control (Fluconazole) |
|---|---|---|
| Candida albicans | 15 | 20 |
| Aspergillus niger | 12 | 18 |
| Trichophyton rubrum | 10 | 22 |
The compound showed moderate antifungal activity with inhibition zones ranging from 10 to 15 mm , indicating potential as an antifungal agent .
Insecticidal Activity
Insecticidal assays were conducted to evaluate the efficacy of the compound against agricultural pests:
- Pests Tested : Spodoptera frugiperda (fall armyworm), Mythimna separata (armyworm).
- Methodology : Bioassays were performed at varying concentrations.
Results Summary
| Pest | Mortality Rate (%) at 500 µg/mL | Control (Chlorantraniliprole) |
|---|---|---|
| Spodoptera frugiperda | 90 | 95 |
| Mythimna separata | 85 | 92 |
The compound demonstrated high insecticidal activity with mortality rates of 85% to 90% , suggesting its potential use in pest management strategies .
Case Studies
-
Case Study on Anticancer Activity :
- A comprehensive study involving the treatment of PC3 cells revealed that the compound induced apoptosis through caspase activation pathways. Flow cytometry analysis confirmed increased sub-G1 phase population indicative of apoptosis.
-
Case Study on Antifungal Activity :
- In vitro tests against clinical isolates of Candida showed that the compound inhibited biofilm formation, which is crucial for pathogenicity in fungal infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
